molecular formula C20H22F2N4O2 B10923904 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide

Cat. No.: B10923904
M. Wt: 388.4 g/mol
InChI Key: XBXBGQCULRQGET-UHFFFAOYSA-N
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Description

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a benzyl group, a difluoromethyl group, and a pyrazolopyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of a suitable precursor to form the pyrazolopyridine core. This can be achieved through a condensation reaction between a hydrazine derivative and a pyridine carboxaldehyde under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolopyridine intermediate in the presence of a base such as potassium carbonate.

    Incorporation of the Difluoromethyl Group: The difluoromethyl group is typically introduced through a halogen exchange reaction using a difluoromethylating agent like difluoromethyl iodide.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with isopropylamine under coupling conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interact with Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    Modulate Gene Expression: It can affect the expression of specific genes, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide can be compared with other similar compounds, such as:

    3-[2-benzyl-4-(trifluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical properties and biological activities.

    3-[2-benzyl-4-(methyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide: The presence of a methyl group instead of a difluoromethyl group can lead to variations in reactivity and pharmacological effects.

    3-[2-benzyl-4-(chloromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide: The chloromethyl group introduces different electronic and steric effects, influencing the compound’s behavior in chemical and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22F2N4O2

Molecular Weight

388.4 g/mol

IUPAC Name

3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C20H22F2N4O2/c1-13(2)23-17(27)8-9-26-18(28)10-15(19(21)22)16-12-25(24-20(16)26)11-14-6-4-3-5-7-14/h3-7,10,12-13,19H,8-9,11H2,1-2H3,(H,23,27)

InChI Key

XBXBGQCULRQGET-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C=C(C2=CN(N=C21)CC3=CC=CC=C3)C(F)F

Origin of Product

United States

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